Dehatrine
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Overview
Description
Dehatrine is a chemical compound that belongs to the class of alkaloids. It is found in some species of plants, including the genus Ephedra. Dehatrine has been used for centuries in traditional medicine for its stimulant and thermogenic properties. In recent years, dehatrine has gained attention in scientific research for its potential applications in various fields, including medicine, sports, and agriculture.
Scientific Research Applications
Dehatrine as an Antimalarial Agent
Dehatrine, derived from the Indonesian medicinal plant Beilschmiedia madang, is primarily recognized for its antimalarial properties. The isolated bisbenzylisoquinoline alkaloid in dehatrine has shown significant inhibition of the growth of cultured Plasmodium falciparum K1 strain, a chloroquine-resistant malaria parasite. This activity is comparable to quinine, a well-known antimalarial drug (Kitagawa et al., 1993).
Phytochemistry of Dehatrine
In the study of Dehaasia triandra, a species related to the production of dehatrine, the separation of the basic fraction yielded two new bisbenzylisoquinoline alkaloids: dehatridine and dehatrine. These findings contribute to the phytochemical understanding of dehatrine and its related compounds (Lu, Ian-Lih, & Tsai Shiow-Plaw Leou, 1989).
Potential Applications in Pharmacokinetics and Pharmacodynamics
Dehatrine, like other alkaloids, may have broader implications in pharmacokinetics and pharmacodynamics. Studies on related alkaloids, such as cathinone and norephedrine, have shed light on their absorption, metabolism, and systemic effects in the body (Toennes et al., 2003). This kind of research could potentially be applied to dehatrine, contributing to a deeper understanding of its pharmacological profile and possible medical applications.
properties
CAS RN |
19634-27-6 |
---|---|
Product Name |
Dehatrine |
Molecular Formula |
C37H38N2O6 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
(14R)-9,20,21,25-tetramethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-1(30),3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-tridecaene |
InChI |
InChI=1S/C37H38N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-33(45-37)31(41-3)19-24(27)12-14-38-28/h6-11,18-21,29H,12-17H2,1-5H3/t29-/m1/s1 |
InChI Key |
LPFIPRSEXCVWTR-GDLZYMKVSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC |
synonyms |
dehatrine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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